molecular formula C15H13ClN2O2 B11789481 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole

Katalognummer: B11789481
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: VNQPNOGKRDDEFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of 2,3-dimethoxyaniline with 5-chloro-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various halogenated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,3-Dimethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine substituent.

    5-Chloro-1H-benzo[d]imidazole: Lacks the dimethoxyphenyl group.

    2-Phenyl-1H-benzo[d]imidazole: Lacks both the chlorine and dimethoxy groups.

Uniqueness

5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine and dimethoxyphenyl groups. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H13ClN2O2

Molekulargewicht

288.73 g/mol

IUPAC-Name

6-chloro-2-(2,3-dimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O2/c1-19-13-5-3-4-10(14(13)20-2)15-17-11-7-6-9(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18)

InChI-Schlüssel

VNQPNOGKRDDEFV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.